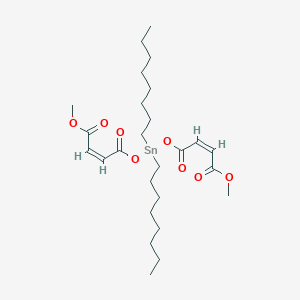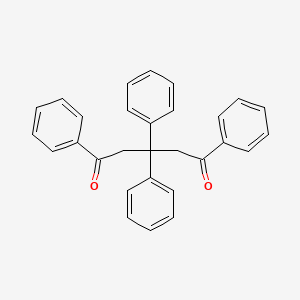
1,5-Pentanedione, 1,3,3,5-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 1,3,3,5-tetraphenyl- is an organic compound with the molecular formula C29H24O2 It is a derivative of pentanedione, where four phenyl groups are attached to the carbon atoms at positions 1, 3, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under basic conditions. Sodium hydroxide (NaOH) is often used as a catalyst in this reaction, which is typically carried out under solvent-free conditions to promote efficiency and environmental friendliness . The reaction proceeds smoothly, yielding high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 1,3,3,5-tetraphenyl- are not extensively documented, the general principles of organic synthesis and green chemistry can be applied. The use of solvent-free conditions, readily available reagents, and efficient catalysts like NaOH can be scaled up for industrial production, ensuring high yields and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,5-Pentanedione, 1,3,3,5-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Pentanedione, 1,3,3,5-tetraphenyl- involves its interaction with molecular targets through its carbonyl and phenyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Comparaison Avec Des Composés Similaires
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be compared with other similar compounds, such as:
1,2,4,5-Tetraphenyl-1,5-pentanedione: Similar structure but different substitution pattern.
1,3,5-Triphenyl-1,5-pentanedione: Lacks one
Propriétés
Numéro CAS |
58338-00-4 |
|---|---|
Formule moléculaire |
C29H24O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,3,3,5-tetraphenylpentane-1,5-dione |
InChI |
InChI=1S/C29H24O2/c30-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(31)24-15-7-2-8-16-24/h1-20H,21-22H2 |
Clé InChI |
MDFCEBWWORIYES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



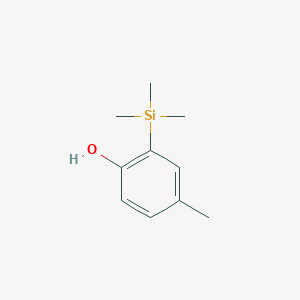


![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
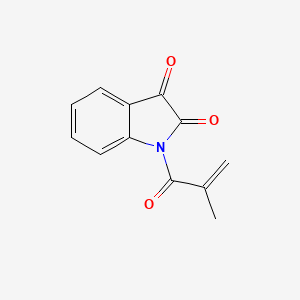
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)


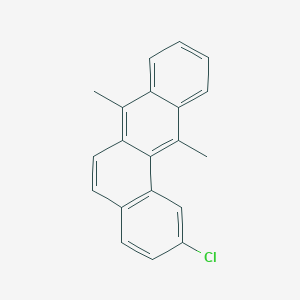
![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

